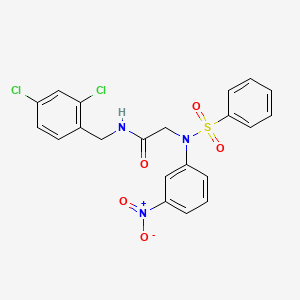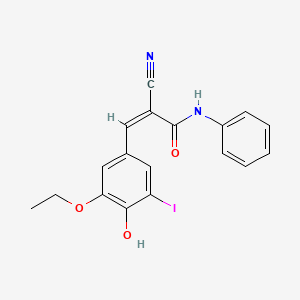![molecular formula C29H28N2O5S B3737350 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide CAS No. 5736-07-2](/img/structure/B3737350.png)
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide
Vue d'ensemble
Description
2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide, also known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to possess anti-inflammatory and anti-tumor properties. BMS-345541 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide exerts its pharmacological effects by inhibiting the activity of the IKK complex, which is a key regulator of the NF-κB signaling pathway. By inhibiting the activity of the IKK complex, this compound prevents the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the AKT signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of the IKK complex, which leads to the downregulation of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the AKT signaling pathway. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide has several advantages as a potential therapeutic agent. This compound has been shown to have potent anti-inflammatory and anti-tumor properties in preclinical studies. Additionally, this compound has been shown to have a favorable safety profile in animal studies. However, there are some limitations to the use of this compound in lab experiments. This compound has a relatively low solubility in water, which can make it challenging to use in certain experimental settings. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide. One potential area of research is the development of more potent and selective inhibitors of the IKK complex. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in preclinical models. Further studies are also needed to determine the potential therapeutic applications of this compound in humans. Finally, additional studies are needed to determine the potential side effects of this compound in humans.
Applications De Recherche Scientifique
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results as a potential therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5S/c1-3-36-25-15-13-23(14-16-25)30-29(32)27-11-7-8-12-28(27)31(21-22-9-5-4-6-10-22)37(33,34)26-19-17-24(35-2)18-20-26/h4-20H,3,21H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDGWGTOOXYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362145 | |
| Record name | 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5736-07-2 | |
| Record name | 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3737281.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B3737285.png)
![disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B3737292.png)
![N,N-diethyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3737294.png)
![4-{[2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3737301.png)
![5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B3737313.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3737317.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B3737326.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3737355.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3737361.png)
![2,2,2-trichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3737376.png)
![4-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3737381.png)
